Propanedinitrile, [(4-methylphenyl)hydrazono]-
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Overview
Description
Propanedinitrile, [(4-methylphenyl)hydrazono]- is a chemical compound with the molecular formula C10H8N4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydrazono group attached to a propanedinitrile moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(4-methylphenyl)hydrazono]- typically involves the reaction of 4-methylphenylhydrazine with malononitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux temperature for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of propanedinitrile, [(4-methylphenyl)hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-methylphenyl)hydrazono]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions where the hydrazono group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable nucleophile.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazono derivatives with various functional groups.
Scientific Research Applications
Propanedinitrile, [(4-methylphenyl)hydrazono]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, [(4-methylphenyl)hydrazono]- involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including enzyme activity, gene expression, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, [(4-chlorophenyl)hydrazono]-: Similar structure with a chlorine atom instead of a methyl group.
Propanedinitrile, [(4-nitrophenyl)hydrazono]-: Contains a nitro group instead of a methyl group.
Propanedinitrile, [(4-methoxyphenyl)hydrazono]-: Contains a methoxy group instead of a methyl group.
Uniqueness
Propanedinitrile, [(4-methylphenyl)hydrazono]- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-[(4-methylphenyl)hydrazinylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-2-4-9(5-3-8)13-14-10(6-11)7-12/h2-5,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZCLDAHBYABA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355885 |
Source
|
Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40257-94-1 |
Source
|
Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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